L-Proline, 5-oxo-L-prolyl-L-histidyl-
Description
Properties
IUPAC Name |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYONPBTNRIEBA-SRVKXCTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24769-58-2 | |
| Record name | Acid-TRH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24769-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Resin Selection and Initial Functionalization
The synthesis typically begins with a resin-bound starting material. For example, 4-[(1-N-ethylamino)ethyl]phenoxy-butyramide resin is widely used due to its stability during repetitive coupling and deprotection steps. The resin’s substitution level (0.4–0.7 mmol/g) is critical to minimize steric hindrance during peptide elongation.
Key Steps:
Sequential Amino Acid Addition
The target dipeptide is assembled through iterative deprotection and coupling cycles:
Deprotection of Fmoc Groups
Piperidine (20% in DMF) removes Fmoc protections, exposing the amine for subsequent reactions. Mercaptoethanol (1–2%) is added to scavenge reactive byproducts, reducing side reactions.
Coupling of 5-Oxo-L-Proline (Pyroglutamic Acid)
The 5-oxo-L-prolyl moiety (pyroglutamic acid, Pyr) is coupled using HOBt/DIC in DMF. Pre-activation at 0°C minimizes racemization, followed by reaction at room temperature for 2–4 hours.
Histidine Incorporation
Fmoc-L-histidine (with trityl side-chain protection, Fmoc-His(Trt)-OH) is coupled under similar conditions. The trityl group prevents imidazole ring alkylation during acidic cleavage.
Solution-Phase Synthesis Alternatives
While SPPS dominates industrial production, solution-phase methods are explored for small-scale applications:
Fragment Condensation
The dipeptide is synthesized by coupling pyroglutamic acid to histidine methyl ester using carbodiimides. However, this method suffers from lower yields (50–60%) due to racemization at the histidine α-carbon.
Industrial Limitations
Solution-phase synthesis requires extensive purification after each step, making it less cost-effective than SPPS for large-scale production.
Industrial-Scale Production and Optimization
SPPS Automation
High-throughput synthesizers enable batch production with real-time monitoring. For example, a 10 mmol-scale synthesis achieves 85% purity before purification.
Table 1: Typical Reagent Quantities for 10 g Resin Synthesis
| Component | Quantity (g) | Role |
|---|---|---|
| Fmoc-Pro-OH | 8.43 | C-terminal proline anchor |
| Pyr-OH | 3.23 | 5-Oxo-L-prolyl donor |
| Fmoc-His(Trt)-OH | 15.25 | Histidine precursor |
| HOBt | 6.78 | Coupling activator |
| DIC | 5.21 | Carbodiimide coupling reagent |
Cleavage and Deprotection
The peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) to cleave the product while removing side-chain protections (e.g., trityl groups). Cold ether precipitation isolates the crude peptide.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase C18 columns resolve the dipeptide from deletion sequences and byproducts. A gradient of 10–40% acetonitrile in 0.1% TFA over 30 minutes achieves >98% purity.
Lyophilization
The purified product is lyophilized to a stable powder, with residual solvents (<1%) confirmed by gas chromatography.
Comparative Analysis of Methodologies
Table 2: SPPS vs. Solution-Phase Synthesis
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Yield | 70–85% | 50–60% |
| Purity (pre-HPLC) | 75–90% | 60–70% |
| Scalability | High (automation-friendly) | Low (manual steps) |
| Racemization Risk | Minimal (0.5–1%) | Moderate (5–10%) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
TRH undergoes various chemical reactions, including hydrolysis, oxidation, and amidation. Hydrolysis of TRH can occur under acidic or basic conditions, leading to the cleavage of peptide bonds and the formation of constituent amino acids .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Amidation: Catalysts such as carbodiimides or enzymes like peptidyl transferases
Major Products Formed
The major products formed from the hydrolysis of TRH are pyroglutamic acid, histidine, and proline. Oxidation reactions can lead to the formation of various oxidized derivatives of these amino acids .
Scientific Research Applications
Biochemical Applications
Antiplatelet and Antithrombotic Activity
Recent studies have highlighted the antiplatelet and antithrombotic properties of derivatives of 5-oxoproline. Research indicates that certain synthesized compounds, including amides and peptides derived from 5-oxoproline, exhibit significant activity in slowing thrombus formation in both arterial and venous models. These findings suggest a potential for developing new therapeutic agents aimed at preventing thrombotic disorders, particularly in populations at risk due to obesity or immobilization .
Enzymatic Role in Metabolism
5-Oxoprolinase is an enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamic acid, which plays a crucial role in the gamma-glutamyl cycle. This enzymatic activity is significant for maintaining glutamate levels in tissues, impacting various metabolic processes . Understanding this enzymatic function can lead to insights into metabolic disorders and the development of related therapeutic strategies.
Pharmaceutical Applications
Drug Development
The structural properties of L-Proline derivatives have been explored for their potential in drug design. For instance, compounds like 5-Oxo-L-prolyl-L-histidyl- are being investigated for their roles as peptide mimetics or as inhibitors in various biochemical pathways. The ability to modulate biological activity through these compounds opens avenues for creating novel pharmaceuticals that target specific pathways involved in disease processes .
Cancer Therapy
Research has indicated that proline derivatives can influence hypoxia-inducible factors (HIFs), which are critical in cancer progression. Compounds that stabilize HIF-1α have been linked to inhibiting acute myeloid leukemia (AML) progression without affecting normal hematopoiesis. This suggests a dual role where proline derivatives could be used both as therapeutic agents and as tools to study cancer biology .
Case Studies
Mechanism of Action
TRH exerts its effects by binding to thyrotropin-releasing hormone receptors (TRHR) on the surface of target cells. This binding activates G protein-coupled receptor signaling pathways, leading to the production of inositol-1,4,5-triphosphate and the release of intracellular calcium ions. These signaling events ultimately result in the synthesis and release of TSH and prolactin from the anterior pituitary gland .
Comparison with Similar Compounds
Structural Comparison
Chemical Reactivity and Physicochemical Properties
Key Findings :
- The hexanoyl chain in the target compound likely increases hydrophobicity compared to unmodified 5-oxoproline, affecting membrane permeability .
- Histidine inclusion introduces nucleophilic and metal-binding capabilities absent in simpler proline derivatives .
Biological Activity
L-Proline, 5-oxo-L-prolyl-L-histidyl- is a compound that has garnered attention due to its biological activities, particularly in the context of neuropeptide functions and hormonal regulation. This article explores the compound's biological activity, supported by data tables and relevant research findings.
Overview of the Compound
- Chemical Name : L-Proline, 5-oxo-L-prolyl-L-histidyl-
- CAS Number : 24305-27-9
- Molecular Formula : C₁₆H₂₂N₆O₄
- Molecular Weight : 362.38 g/mol
- Density : 1.5±0.1 g/cm³
- Boiling Point : 942.1±65.0 °C at 760 mmHg
- Flash Point : 523.6±34.3 °C
This compound is closely related to Protirelin (TRH), a neuropeptide involved in the regulation of thyroid-stimulating hormone (TSH) levels and various neuromodulatory functions .
Hormonal Regulation
L-Proline, 5-oxo-L-prolyl-L-histidyl- plays a significant role in the hormonal control of TSH levels. It is believed to influence metabolic processes and growth regulation through its action on the thyroid hormone receptor. Research indicates that TRH can induce hyperthermia in rats, suggesting a link between this compound and metabolic rate modulation .
Neuromodulatory Effects
As a neuropeptide, L-Proline, 5-oxo-L-prolyl-L-histidyl- exhibits neuromodulatory properties that can affect various physiological responses. Studies have shown that TRH can influence body temperature and potentially other neuroendocrine functions by modulating neuronal signaling pathways .
Study on Hyperthermic Response
In a controlled study involving male Wistar rats, various doses of Protirelin were administered to assess their effect on body temperature:
- Doses Tested : 1 mg/kg, 5 mg/kg, 10 mg/kg, and 20 mg/kg.
- Findings : A dose-dependent increase in body temperature was observed, with significant hyperthermic responses noted at higher doses. Thyroidectomized rats did not show a similar increase, indicating that thyroid hormones may mediate this effect .
| Dose (mg/kg) | Temperature Increase (°C) |
|---|---|
| 1 | 0.5 |
| 5 | 1.2 |
| 10 | 2.0 |
| 20 | 3.5 |
Research Findings
Recent studies have highlighted the potential therapeutic applications of L-Proline derivatives in treating various conditions:
- Thyroid Disorders : The modulation of TSH levels suggests that this compound could be beneficial in managing hypothyroidism.
- Neurological Implications : Given its neuromodulatory effects, further research is warranted to explore its potential in treating neurodegenerative diseases or mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
